2,7-Bis((4-(2-methylallyl)piperazin-1-yl)sulfonyl)-9H-fluorene

Description

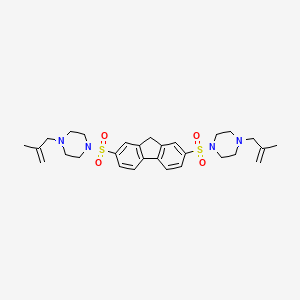

2,7-Bis((4-(2-methylallyl)piperazin-1-yl)sulfonyl)-9H-fluorene is a bis-sulfonamide derivative featuring a central 9H-fluorene core symmetrically substituted at the 2- and 7-positions. Each sulfonyl group is linked to a piperazine ring, which is further functionalized with a 2-methylallyl substituent at the 4-position of the piperazine (Figure 1). This structural motif combines the rigidity of the fluorene backbone with the flexibility and electronic effects of the piperazine-sulfonyl-2-methylallyl groups.

The compound’s synthesis likely involves sulfonylation of fluorene derivatives followed by nucleophilic substitution to introduce the piperazine-2-methylallyl moieties, analogous to methods described for related sulfonamide-fluorene systems .

Properties

IUPAC Name |

1-(2-methylprop-2-enyl)-4-[[7-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonyl-9H-fluoren-2-yl]sulfonyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N4O4S2/c1-22(2)20-30-9-13-32(14-10-30)38(34,35)26-5-7-28-24(18-26)17-25-19-27(6-8-29(25)28)39(36,37)33-15-11-31(12-16-33)21-23(3)4/h5-8,18-19H,1,3,9-17,20-21H2,2,4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUVTRUTMZAIDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCN(CC5)CC(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303059-36-1 | |

| Record name | 1-(2-METHYL-2-PROPENYL)-4-[(7-{[4-(2-METHYL-2-PROPENYL)-1-PIPERAZINYL]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]PIPERAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis((4-(2-methylallyl)piperazin-1-yl)sulfonyl)-9H-fluorene typically involves multi-step organic reactions. The process begins with the preparation of the fluorene core, followed by the introduction of piperazine and sulfonyl groups. Common reagents used in these reactions include piperazine derivatives, sulfonyl chlorides, and appropriate solvents such as dichloromethane or dimethylformamide. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent production. Quality control measures are crucial to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,7-Bis((4-(2-methylallyl)piperazin-1-yl)sulfonyl)-9H-fluorene can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

2,7-Bis((4-(2-methylallyl)piperazin-1-yl)sulfonyl)-9H-fluorene has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a therapeutic agent or drug precursor.

Industry: It could be used in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2,7-Bis((4-(2-methylallyl)piperazin-1-yl)sulfonyl)-9H-fluorene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would be determined through detailed biochemical studies and molecular modeling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2,7-Bis((4-(2-methylallyl)piperazin-1-yl)sulfonyl)-9H-fluorene with key analogues from the literature:

Key Comparative Insights

Structural Features

- Fluorene Core: The target compound shares a fluorene backbone with 9,9-Bis(4-aminophenyl)fluorene and 2-[4-(9H-fluorenylmethoxycarbonyl)piperazin-1-yl]acetic acid , but differs in substituent chemistry. The 2-methylallyl-piperazine-sulfonyl groups introduce steric bulk and electron-withdrawing effects, which may enhance solubility in polar solvents compared to aminophenyl or methoxycarbonyl derivatives.

- Piperazine-Sulfonyl Motif: Compounds like 6d and 3-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)sulfonyl]benzoic acid also feature piperazine-sulfonyl linkages.

Functional and Application Differences

- Materials Science : While 2,7-Bis[(1H-benzo[d]imidazol-2-yl)aryl]-9H-fluorene derivatives are optimized for optoelectronics due to their fluorescence , the target compound’s sulfonyl groups could enhance electron transport in organic semiconductors.

- Pharmacology : Piperazine-purine hybrids (e.g., compound 29 ) show high purity and bioactivity, suggesting the target compound’s piperazine-sulfonyl groups may interact with biological targets such as kinases or GPCRs.

Biological Activity

2,7-Bis((4-(2-methylallyl)piperazin-1-yl)sulfonyl)-9H-fluorene is a complex organic compound that has garnered attention for its potential biological activities. This compound features a fluorene core substituted with piperazine and sulfonyl groups, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

The molecular formula of this compound is with a molecular weight of approximately 554.77 g/mol. The structure consists of a fluorene backbone with two piperazine rings attached via sulfonyl linkages, which may enhance its interaction with biological targets.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The sulfonyl groups may facilitate binding to these targets, modulating their activity and potentially leading to therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance, derivatives based on the fluorene structure have shown efficacy against multidrug-resistant bacterial strains and various fungi.

These results suggest that the compound could be further explored for its potential use in treating infections caused by resistant strains.

Anticancer Activity

In vitro studies have demonstrated that fluorene derivatives can exhibit cytotoxic effects against cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). For example, certain synthesized compounds showed higher activity compared to Taxol, a well-known chemotherapeutic agent.

These findings highlight the potential of this compound as a candidate for further anticancer drug development.

Case Studies

- Antimicrobial Evaluation : A study evaluated various fluorene derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that certain compounds exhibited significant inhibition zones, suggesting their potential as new antimicrobial agents.

- Cytotoxicity Assay : Another study investigated the cytotoxic effects of fluorene-based compounds on human cancer cell lines. The results showed promising activity against both lung and breast cancer cells, indicating that modifications to the fluorene structure could enhance therapeutic efficacy.

Q & A

Q. What synthetic strategies are recommended for preparing 2,7-Bis((4-(2-methylallyl)piperazin-1-yl)sulfonyl)-9H-fluorene?

- Methodological Answer : The synthesis typically involves sequential sulfonylation and alkylation steps. First, the fluorene core is sulfonylated at the 2,7-positions using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine). Subsequent alkylation of the piperazine nitrogen with 2-methylallyl bromide can be achieved via nucleophilic substitution in polar aprotic solvents like DMF or acetonitrile. Catalytic amounts of KI may enhance reactivity. Reaction progress should be monitored via TLC or HPLC, and purification often requires column chromatography using silica gel with gradients of ethyl acetate/hexane .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming substitution patterns on the fluorene core and piperazine rings. Aromatic protons (6.5–8.5 ppm) and sulfonyl-linked piperazine signals (2.5–4.0 ppm) are key markers.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and sulfonyl/alkyl group incorporation.

- FT-IR : Sulfonyl stretches (1150–1350 cm⁻¹) and C-N vibrations (1200–1250 cm⁻¹) confirm functional groups.

- X-ray Crystallography (if crystalline): Resolves spatial arrangement of substituents .

Q. How should researchers handle this compound safely in the laboratory?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust/aerosols.

- Store in a cool, dry place under inert atmosphere (N2 or Ar) to minimize degradation.

- For spills, absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup due to potential sulfonate reactivity .

Advanced Research Questions

Q. How do the 2-methylallyl and sulfonyl groups influence electronic properties for optoelectronic applications?

- Methodological Answer : The sulfonyl groups act as electron-withdrawing moieties, reducing the HOMO-LUMO gap of the fluorene core, which enhances charge-transfer capabilities. The 2-methylallyl substituents introduce steric bulk, potentially disrupting π-π stacking while preserving solubility. UV-Vis spectroscopy (in DCM or THF) and cyclic voltammetry (in anhydrous acetonitrile) are used to quantify absorption/emission spectra and redox potentials. Compare with analogs lacking methylallyl groups (e.g., 2,7-bis(piperazinylsulfonyl)fluorene) to isolate substituent effects .

Q. What strategies mitigate side reactions during piperazine alkylation?

- Methodological Answer :

- Temperature Control : Perform alkylation at 0–5°C to suppress over-alkylation or N-oxide formation.

- Protecting Groups : Temporarily protect secondary amines with Fmoc (fluorenylmethyloxycarbonyl) before sulfonylation, then deprotect under basic conditions (e.g., 20% piperidine in DMF) .

- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies may arise from crystallinity or solvent purity. Standardize solubility testing:

Prepare saturated solutions in anhydrous DMSO, THF, and chloroform.

Filter through 0.45 µm PTFE membranes.

Quantify via gravimetric analysis or UV-Vis calibration curves.

Note that sulfonyl groups increase polarity, but bulky 2-methylallyl substituents may reduce solubility in polar solvents. Compare results with analogs (e.g., 9,9-dioctylfluorene derivatives) to contextualize trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.